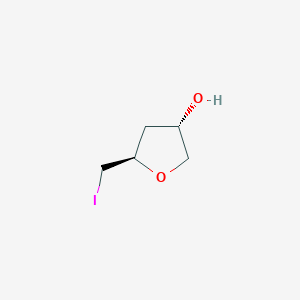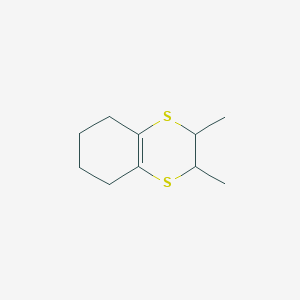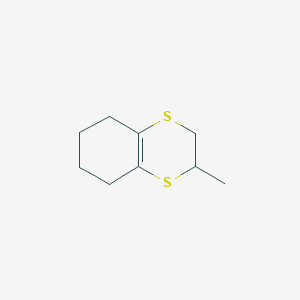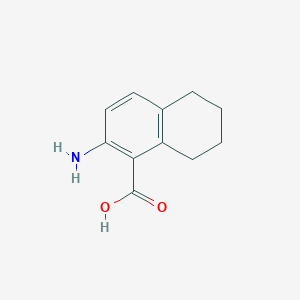
Boc-Cysteinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a sulfanyl group attached to a propan-2-yl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cysteinol typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxy and sulfanyl groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamate can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-Cysteinol involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The tert-butyl group provides steric hindrance, enhancing the stability of the compound and its interactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications.
Benzyl carbamate: Another protecting group with different steric properties.
tert-Butyl-N-methylcarbamate: A methylated analog with distinct reactivity.
Uniqueness
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is unique due to the presence of both hydroxy and sulfanyl groups, which provide additional functionalization options and reactivity compared to simpler carbamates. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-6(4-10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)/t6-/m1/s1 |
Clave InChI |
QJZIPROEVNIIPZ-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CO)CS |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8572471.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-iodo-benzamide](/img/structure/B8572479.png)



![2-Hydroxy-N-phenyl-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B8572499.png)
![N-[4-(Bromoacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8572507.png)
